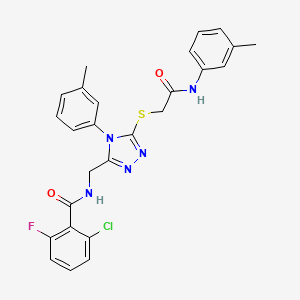

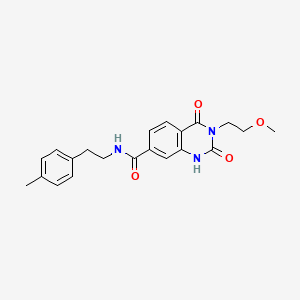

![molecular formula C17H14N2O5S B2354410 N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034564-89-9](/img/structure/B2354410.png)

N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is a chemical compound that is structurally related to zonisamide . Zonisamide is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures .

Synthesis Analysis

The synthesis of compounds related to “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” has been reported in several studies . For example, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione was synthesized and screened for their protective effects against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is similar to that of zonisamide . Zonisamide contains a benzo[d]isoxazole ring and a sulfonamide group, which are also present in the structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide”.

Scientific Research Applications

Chemical Synthesis and Reagent Use

Methanesulfonamide derivatives are used as selective reagents in chemical synthesis, demonstrating specificity in reactions involving amino and hydroxy groups. For example, 1H-Benzotriazol-1-yl methanesulfonate is an effective reagent for differentiating amino groups, showcasing selective mesylation capabilities (Kim et al., 1999). Such selectivity is crucial in complex molecule construction, where functional group differentiation can streamline synthesis pathways.

Catalysis and Reaction Efficiency

Methanesulfonamide compounds have been employed as catalysts or ligands in various organic transformations. Their involvement in the synthesis of aromatic and aliphatic compounds, such as benzothiazoles, illustrates their utility in facilitating reactions under mild conditions, enhancing yields, and improving reaction efficiency (Sharghi & Asemani, 2009). This catalytic application highlights the potential for methanesulfonamide derivatives in streamlining synthetic procedures and developing new methodologies.

Photophysical Properties and Material Science

Compounds similar to the target molecule exhibit unique photophysical properties, such as excited state intramolecular proton-transfer fluorescence. These properties are significant for applications in material science, especially in the development of fluorescent materials and sensors (Kauffman & Bajwa, 1993). The exploration of such compounds can lead to advancements in optical materials, providing new tools for bioimaging, diagnostics, and environmental monitoring.

Drug Synthesis and Medicinal Chemistry

Methanesulfonamide derivatives are foundational in the synthesis of biologically active molecules, including drugs. The efficient synthesis of compounds with potential antipsychotic properties highlights the role of these chemicals in medicinal chemistry (Arava et al., 2011). Their use in the development of therapeutic agents underscores the importance of methanesulfonamide derivatives in drug discovery and development, offering pathways to novel treatments.

Future Directions

The future directions for research on “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. Given its structural similarity to zonisamide, it may also be of interest to explore its potential as an anticonvulsant .

properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c20-25(21,11-14-13-4-1-2-5-15(13)24-19-14)18-10-12-7-8-17(23-12)16-6-3-9-22-16/h1-9,18H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXODMSDUCHXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

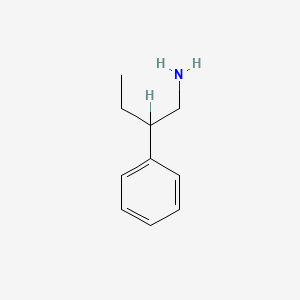

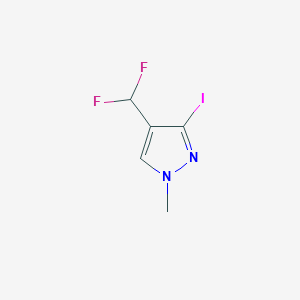

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)

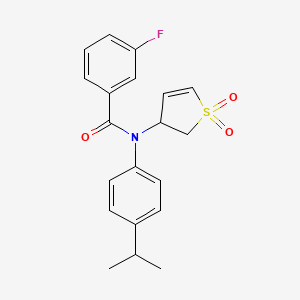

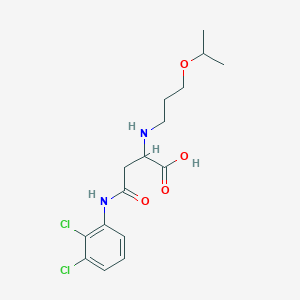

![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)

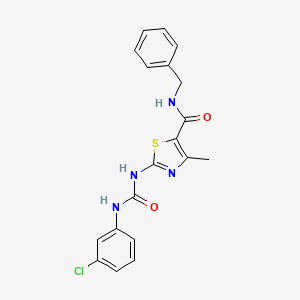

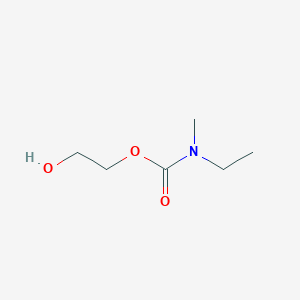

![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)

![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)

![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)